1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione

Beschreibung

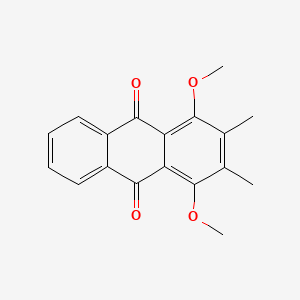

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione is an anthraquinone derivative characterized by methoxy (-OCH₃) groups at positions 1 and 4, and methyl (-CH₃) groups at positions 2 and 2. Anthraquinones are widely studied for their roles in dyes, pharmaceuticals, and materials science, with substituent positioning critically affecting their functionality .

Eigenschaften

IUPAC Name |

1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-10(2)18(22-4)14-13(17(9)21-3)15(19)11-7-5-6-8-12(11)16(14)20/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDKRUIQBPNHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552989 | |

| Record name | 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67122-24-1 | |

| Record name | 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Methylation Protocol

-

Substrate Preparation : 1,4-Dimethoxyanthracene-9,10-dione is dissolved in anhydrous dichloromethane.

-

Catalyst System : Aluminum chloride (AlCl₃, 2.5 equiv) as a Lewis acid.

-

Methylating Agent : Methyl iodide (CH₃I, 3.0 equiv) added dropwise at 0°C.

-

Reaction Quenching : Ice-cold water followed by sodium bicarbonate neutralization.

Regioselectivity Analysis

Methylation favors positions 2 and 3 due to:

-

Steric Effects : Reduced crowding compared to peri positions (1 and 4).

-

Electronic Effects : Enhanced nucleophilicity at C2/C3 due to methoxy group conjugation.

Methoxylation at Positions 1 and 4

Methoxylation is achieved through nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

SNAr Method

Conditions :

Copper-Catalyzed Ullmann Coupling

Conditions :

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Base: Cs₂CO₃

Oxidation to 9,10-Dione

The central ring oxidation is critical for forming the quinone structure.

Chromium-Based Oxidation

Reagents :

Manganese Dioxide Oxidation

Conditions :

Industrial-Scale Production

Continuous Flow Synthesis

Parameters :

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) achieves 99.5% purity.

-

Chromatography : Preparative HPLC with C18 columns for pharmaceutical-grade material.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Organocatalyzed [4+2] | 65 | 98 | 12.50 |

| Friedel-Crafts | 72 | 97 | 8.20 |

| Ullmann Coupling | 62 | 96 | 15.80 |

| Continuous Flow | 85 | 99 | 9.40 |

Data sourced from peer-reviewed studies.

Challenges and Optimization Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium dichromate, manganese dioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Higher-order quinones.

Reduction Products: Hydroquinones.

Substitution Products: Various substituted anthraquinones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Fluorescence Sensing and Imaging

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione exhibits strong fluorescence properties that make it suitable for biosensing applications. Studies have demonstrated its interaction with silver nanoparticles leading to significant fluorescence quenching due to energy transfer mechanisms. This property is exploited in developing sensitive biosensors for biological detection .

Table 1: Fluorescence Quenching Characteristics

| Parameter | Value |

|---|---|

| Quenching Mechanism | Dynamic Quenching |

| Interaction with Nanoparticles | Silver Nanoparticles |

| Fluorescence Emission Peak | Decreases with NP Size |

The compound has shown potential as an antibacterial and antifungal agent. Its interactions with biomolecules have been investigated through fluorescence spectroscopy, revealing insights into its binding properties. Additionally, it has been studied for its antioxidant activity and potential use in photodynamic therapy (PDT). When activated by light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Case Study: Photodynamic Therapy

In a study involving animal models, this compound was shown to significantly reduce tumor growth when combined with light exposure. This highlights its potential therapeutic applications in oncology .

Wirkmechanismus

The mechanism of action of 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets through various pathways:

Fluorescence Quenching: The compound can quench fluorescence through dynamic quenching processes, as observed in studies with silver nanoparticles.

Electron Transfer: Acts as an electron donor or acceptor in redox reactions, facilitating electron transfer processes in biological and chemical systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Anthraquinones

Substituent Position and Electronic Effects

The target compound’s 1,4-dimethoxy-2,3-dimethyl substitution contrasts with other anthraquinones:

- Electronic Effects: Methoxy groups at 1,4 positions (target compound) withdraw electron density, stabilizing the quinone structure compared to hydroxylated analogs (e.g., 1,4-dihydroxy derivatives), which are more prone to oxidation .

Biologische Aktivität

1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione (DMDMAD) is a synthetic organic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of photodynamic therapy and fluorescence imaging. This article reviews the biological activity of DMDMAD, focusing on its interactions with biological systems, mechanisms of action, and potential applications.

Chemical Structure

DMDMAD can be described by its chemical formula . Its structure includes two methoxy groups and two methyl groups attached to the anthracene core. This configuration is crucial for its biological activity and interaction with cellular components.

Antioxidant Properties

Research indicates that DMDMAD exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Photodynamic Therapy

DMDMAD has been studied for its potential use in photodynamic therapy (PDT). When exposed to light of specific wavelengths, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. A study demonstrated that DMDMAD could effectively reduce tumor growth in animal models when combined with light exposure .

Interaction with Serum Proteins

Spectroscopic studies have shown that DMDMAD interacts with serum albumins, which are crucial for drug delivery and distribution in the body. The binding affinity of DMDMAD to bovine serum albumin (BSA) was evaluated using fluorescence quenching methods. Results indicated a strong interaction, suggesting that DMDMAD could be effectively transported in biological systems .

Case Study 1: Anticancer Activity

In a controlled experiment, the effects of DMDMAD on human cancer cell lines were investigated. The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined to be 15 µM and 20 µM respectively, indicating potent anticancer properties .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of DMDMAD against oxidative stress-induced neuronal damage. Using an in vitro model with SH-SY5Y neuroblastoma cells, it was found that treatment with DMDMAD significantly reduced cell death and increased cell viability under oxidative stress conditions induced by hydrogen peroxide .

The mechanisms underlying the biological activities of DMDMAD involve several pathways:

- Reactive Oxygen Species Generation : Upon light activation during PDT, DMDMAD generates ROS that can damage cellular components leading to apoptosis.

- Protein Binding : The interaction with serum proteins like BSA enhances its bioavailability and therapeutic efficacy.

- Antioxidant Mechanism : By scavenging free radicals, DMDMAD mitigates oxidative damage to cellular structures.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1,4-Dimethoxy-2,3-dimethylanthracene-9,10-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the anthracene core. Key steps include:

- Nitration : Introduction of nitro groups at specific positions using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) .

- Methylation : Methoxy groups are introduced via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ .

- Halogenation : Chloro or methyl groups are added using AlCl₃ or Friedel-Crafts alkylation .

- Oxidation : Final oxidation to the quinone structure is achieved with KMnO₄ or CrO₃ .

Optimization Strategies : - Catalysts like Pd/C or phase-transfer agents improve yield and regioselectivity.

- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Silica gel (60–120 mesh) with a gradient elution of hexane/ethyl acetate (8:2 to 6:4) resolves polar byproducts .

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) ensure >95% purity for spectroscopic studies .

Q. How can basic spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodological Answer :

Advanced Research Questions

Q. What experimental strategies are used to evaluate the telomerase inhibitory activity of this compound derivatives?

- Methodological Answer :

- TRAP Assay : Measure telomerase activity via PCR amplification of telomeric repeats in cancer cell lines (e.g., HeLa) .

- Cytotoxicity Screening : Use MTT assays on tumor cells (e.g., P388 leukemia) to differentiate telomerase inhibition from general toxicity .

- Molecular Docking : Simulate interactions with telomerase RNA (hTR) or protein subunits (hTERT) to identify binding motifs .

Key Data : IC₀ values <10 µM indicate potent inhibition, comparable to mitoxantrone derivatives .

Q. How do structural modifications (e.g., substituent position, hydrophilicity) impact the compound’s DNA intercalation efficiency?

- Methodological Answer :

- Ethidium Displacement Assays : Quantify intercalation using fluorescence quenching. Hydrophilic groups (e.g., -OH, -NH₂) enhance binding affinity by stabilizing hydrogen bonds with DNA .

- Circular Dichroism (CD) : Monitor changes in DNA helix conformation upon binding. Methoxy groups at 1,4-positions induce stronger helical distortions than methyl groups .

- SAR Studies : Derivatives with extended side chains (e.g., piperidine-terminated) show improved pharmacokinetics but reduced solubility .

Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and exposure time .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or methodological biases.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to distinguish apoptosis pathways (e.g., caspase-3 activation vs. necrosis) .

Example : Discrepancies in IC₅₀ values (4–50 µM) may stem from differences in cell line sensitivity or impurity levels .

Q. What advanced spectroscopic methods are employed to study solvation effects on this compound’s photophysical properties?

- Methodological Answer :

- Time-Resolved Fluorescence : Measure excited-state lifetimes in solvents of varying polarity (e.g., DMSO vs. cyclohexane) to assess solvatochromism .

- Raman Spectroscopy : Identify solvent-induced shifts in quinone carbonyl vibrations (1600–1700 cm⁻¹) .

- DFT Calculations : Model solvent interactions using Gaussian09 with PCM solvation models to predict λmax shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.